molecular formula C13H15NO2 B6146793 tert-butyl 3-(cyanomethyl)benzoate CAS No. 1091611-71-0

tert-butyl 3-(cyanomethyl)benzoate

Cat. No.: B6146793
CAS No.: 1091611-71-0
M. Wt: 217.3
InChI Key:
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Description

tert-Butyl 3-(cyanomethyl)benzoate: is an organic compound with the molecular formula C13H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and a cyanomethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The preparation of tert-butyl 3-(cyanomethyl)benzoate typically involves the esterification of 3-(cyanomethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Alternative Methods: Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a metal catalyst to achieve the esterification of 3-(cyanomethyl)benzoic acid.

Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(cyanomethyl)benzoate can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, where nucleophiles such as amines or thiols can replace the cyano group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amines or thiol derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(cyanomethyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ester functionality makes it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: In the material science industry, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyanomethyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The molecular targets and pathways involved in its biological activity are determined by the nature of its derivatives and their interactions with biological molecules.

Comparison with Similar Compounds

    tert-Butyl benzoate: Similar in structure but lacks the cyanomethyl group.

    Methyl 3-(cyanomethyl)benzoate: Similar but with a methyl ester instead of a tert-butyl ester.

    Ethyl 3-(cyanomethyl)benzoate: Similar but with an ethyl ester instead of a tert-butyl ester.

Uniqueness: tert-Butyl 3-(cyanomethyl)benzoate is unique due to the presence of both the tert-butyl ester and cyanomethyl functionalities. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

1091611-71-0

Molecular Formula

C13H15NO2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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